molecular formula C6H14ClNO4S B2362911 Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride CAS No. 139974-52-0

Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride

Cat. No.: B2362911
CAS No.: 139974-52-0
M. Wt: 231.69
InChI Key: MISYSAAQPVDNSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of a similar compound, “methyl 2-amino-4-sulfamoylbutanoate hydrochloride”, is 232.69 . The InChI code is 1S/C5H12N2O4S.ClH/c1-11-5 (8)4 (6)2-3-12 (7,9)10;/h4H,2-3,6H2,1H3, (H2,7,9,10);1H . This information can be used to infer the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Water Treatment and Membrane Technology

Methyl 2-amino-4-methylsulfonylbutanoate; hydrochloride derivatives have been explored in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux, which is crucial for the treatment of dye solutions in water purification processes. The introduction of sulfonic acid groups into the membranes enhances their hydrophilicity and permeation properties, without compromising their ability to reject dyes, thus offering a promising solution for water treatment technologies (Yang Liu et al., 2012).

Drug Metabolism and Pharmacological Research

In pharmacological research, Methyl 2-amino-4-methylsulfonylbutanoate; hydrochloride and its related compounds have been used to study the metabolic pathways of drugs in the human body. For instance, the metabolic fate of chlorpropamide, a sulfonylurea, was investigated to understand its urinary excretion, blood levels, protein binding, and chromatographic behavior. Such studies are vital for determining the pharmacokinetics of drugs, which is crucial for drug development and therapeutic applications (Philip C. Johnson et al., 1959).

Synthesis of Novel Compounds

Researchers have also focused on synthesizing new compounds using Methyl 2-amino-4-methylsulfonylbutanoate; hydrochloride as a precursor or intermediate. These synthetic efforts aim to develop new molecules with potential applications in various fields, including pharmaceuticals and materials science. For example, novel analogues of nebularine were synthesized from 2-aminonebularine by a radical deamination-thioalkylation followed by sulfur oxidation. This process demonstrates the chemical's utility in creating new compounds with potential biological activity (V. Nair et al., 1988).

Environmental Science and Herbicide Research

In environmental science, the degradation of azimsulfuron, a sulfonylurea herbicide, was investigated in aqueous solutions. Studies like this are essential for understanding the environmental impact of agricultural chemicals and developing strategies for mitigating their effects. The hydrolysis rate of azimsulfuron and its metabolites provides insights into the chemical's behavior in various environmental conditions, which is critical for assessing its ecological footprint (G. Boschin et al., 2007).

Safety and Hazards

The compound has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-amino-4-methylsulfonylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.ClH/c1-11-6(8)5(7)3-4-12(2,9)10;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISYSAAQPVDNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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